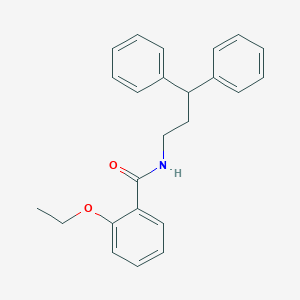

N-(3,3-diphenylpropyl)-2-ethoxybenzamide

Description

N-(3,3-Diphenylpropyl)-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a diphenylpropylamine side chain attached to a 2-ethoxybenzamide core.

The compound’s synthesis typically involves coupling a substituted benzoyl chloride with a diphenylpropylamine precursor under reflux conditions, as seen in analogous reactions (e.g., Scheme 5 in ). Characterization methods include NMR, IR, and mass spectrometry, with structural confirmation via X-ray crystallography in related compounds .

Properties

Molecular Formula |

C24H25NO2 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C24H25NO2/c1-2-27-23-16-10-9-15-22(23)24(26)25-18-17-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,21H,2,17-18H2,1H3,(H,25,26) |

InChI Key |

BQJZDOWGEXBEJH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

Meta-substituted analogs may exhibit altered steric interactions in biological targets. Replacement of benzamide with quinazolinamine (SoRI-20041) shifts activity toward dopamine transporter (DAT) modulation, highlighting the importance of heterocyclic cores in target specificity .

Diphenylpropyl Chain :

- The diphenylpropyl group is a conserved feature in several analogs, suggesting its role in enhancing lipophilicity and membrane permeability. This moiety is critical in DAT allosteric modulators (e.g., SoRI-20041), where it may stabilize ligand-receptor interactions .

Functional Group Modifications :

- Hydroxyl vs. Ethoxy : The 4-hydroxyphenylacetamide analog () introduces a polar group, likely affecting solubility and metabolic pathways compared to the ethoxy variant.

- Acetamide Linkers : Compounds with acetamide linkers (e.g., 40005 in ) may serve as prodrugs or intermediates, enabling further functionalization.

Pharmacological Implications

The ethoxy group may reduce metabolic degradation compared to hydroxylated analogs, enhancing bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.